4-Chloro-3-nitro-6-phenyl-quinoline
Description
4-Chloro-3-nitro-6-phenyl-quinoline is a substituted quinoline derivative characterized by a chloro group at position 4, a nitro group at position 3, and a phenyl substituent at position 4. Quinoline scaffolds are renowned for their versatility in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization. The nitro group in this compound likely enhances electrophilic reactivity, while the chloro and phenyl groups contribute to steric and electronic effects, influencing solubility and biological interactions.
Properties
Molecular Formula |
C15H9ClN2O2 |
|---|---|
Molecular Weight |
284.69 g/mol |
IUPAC Name |
4-chloro-3-nitro-6-phenylquinoline |
InChI |
InChI=1S/C15H9ClN2O2/c16-15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)17-9-14(15)18(19)20/h1-9H |
InChI Key |
ROFHLJOEADATAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=CN=C3C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1. Antimalarial Activity
Quinoline derivatives, including 4-chloro-3-nitro-6-phenyl-quinoline, have been extensively studied for their antimalarial properties. Research indicates that modifications in the quinoline structure can enhance efficacy against malaria parasites such as Plasmodium falciparum. For instance, compounds with chloro and nitro groups have shown promising antiplasmodial activity due to their ability to inhibit key enzymes involved in the parasite's life cycle .
2. Anticancer Potential
The compound also exhibits potential as an anticancer agent. Quinoline derivatives are known to target multiple pathways involved in tumor growth and proliferation. For example, certain derivatives have been identified as inhibitors of receptor tyrosine kinases, which are crucial for cancer cell signaling . The synthesis of this compound can lead to the development of new anticancer drugs that may overcome resistance mechanisms seen in existing therapies .
3. Antibacterial and Antifungal Properties
Research has demonstrated that quinoline derivatives possess antibacterial and antifungal activities. The presence of electron-withdrawing groups like nitro and chloro enhances their interaction with microbial targets, making them effective agents against various pathogens . Studies have reported that modifications in the quinoline structure can lead to improved potency against resistant strains of bacteria and fungi.
Synthetic Applications
1. Synthesis of Other Compounds
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create a variety of other heterocyclic compounds through reactions such as nucleophilic substitution and cyclization processes. These derivatives often exhibit enhanced biological activities, making them suitable candidates for further pharmacological evaluation .
2. Development of Dyes
The compound is also used in the production of dyes and pigments due to its chromophoric properties. Quinoline derivatives are known for their vibrant colors, making them suitable for applications in textiles and coatings . The ability to modify the quinoline structure allows for the tuning of color properties, which is essential for industrial applications.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of quinoline derivatives as ligands in OLED technology. Their ability to form stable complexes with metal ions makes them suitable for use in phosphorescent materials, which are critical for efficient light emission in OLEDs . The incorporation of this compound into these systems can lead to improved performance characteristics.
2. Chemo-sensors
Quinoline derivatives have been investigated for their potential as selective chemo-sensors for detecting fluoride ions and metal ions. The structural modifications allow for specific interactions with target analytes, leading to significant advancements in sensor technology . This application is particularly relevant in environmental monitoring and safety assessments.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 4 undergoes nucleophilic substitution under mild conditions. Key reactions include:
-
Replacement with amines : Primary amines (e.g., benzylamine) substitute the chloro group at 60–80°C, yielding 4-amino derivatives. Tertiary amines like tributylamine promote dimerization via C–N bond formation between positions 3 and 4' (Table 1) .
-
Azide substitution : Sodium azide replaces the chloro group in DMF at 25°C, forming 4-azido derivatives in 85% yield .
-
Thiophenol displacement : Thiophenol in ethanol at reflux replaces chlorine, producing 4-phenylthio derivatives (72% yield) .
Table 1: Reaction yields with amines
| Amine Type | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzylamine | 4-Benzylamino derivative | 78 | 60°C, 4h, DMF |
| Tributylamine | Dimer (3,4'-linked) | 93 | 25°C, 12h, CH₂Cl₂ |
| Triethylamine | No reaction | – | 25°C, 24h |
Cycloaddition and Ring Transformation
The nitro group at position 3 facilitates [4+2] cycloaddition with electron-rich dienes:
-
Diels-Alder reactions : Reacts with 1,3-cyclopentadiene at 0°C to form fused tricyclic adducts (88% yield) .
-
Pyrazole/pyrimidine annulation : Reacts with hydrazine or guanidine to form pyrazole- or pyrimidine-fused quinolines (70–85% yield) via ring-opening and re-cyclization (Scheme 1) .
Scheme 1 :
text4-Chloro-3-nitro-6-phenyl-quinoline + Hydrazine → Pyrazole-fused quinoline (82%) + Guanidine → Pyrimidine-fused quinoline (76%)
Coupling Reactions
The phenyl group at position 6 participates in cross-coupling:
-
Suzuki-Miyaura coupling : Reacts with arylboronic acids under Pd(OAc)₂ catalysis to form biaryl derivatives (Table 2) .
Table 2: Suzuki coupling results
| Boronic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenylboronic acid | 6-Biphenyl derivative | 84 | Pd(OAc)₂, K₂CO₃, 80°C |
| 4-Methoxyphenyl | 6-(4-Methoxyphenyl) | 79 | Pd(OAc)₂, K₂CO₃, 80°C |
Solvent and Temperature Effects
-
Solvent polarity : Reactions in DMF proceed 3× faster than in THF due to stabilization of transition states .
-
Temperature sensitivity : Nitration steps require strict control at 10–15°C to avoid byproducts .
Biological Activity Correlation
Derivatives show antiproliferative effects against EGFR-overexpressing cancers (A431, MDA-MB-468):
Comparative Reactivity
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C4 | Nucleophilic substitution | Amines, thiols, azides |
| C3 | Electrophilic deactivation | – |
| C6 | Cross-coupling | Boronic acids, Pd catalysts |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Chloro-3-(trifluoromethyl)quinoline (CAS 590371-93-0): Replacing the nitro group with a trifluoromethyl group reduces electrophilicity but increases lipophilicity.
- 4-Chloro-6-ethoxy-quinoline (CAS 103862-63-1): The ethoxy group at position 6 enhances solubility in polar solvents compared to the phenyl group in the target compound. This substitution may reduce aromatic stacking interactions but improve metabolic stability .
- 6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline: The ethoxycarbonyl and methyl groups introduce steric hindrance and ester-based reactivity, differing from the nitro group’s electrophilic character. This compound’s molecular weight (325.79 g/mol) is higher than the target compound due to the ester moiety .
Physicochemical Properties
Table 1: Key Properties of Selected Quinoline Derivatives
*Calculated based on molecular formula C₁₅H₁₀ClN₂O₂.
Preparation Methods
Friedländer Annulation
This method involves condensing 2-aminobenzophenone derivatives with ketones or aldehydes. For example, reacting 2-amino-5-nitroacetophenone with phenylacetaldehyde in acetic acid at 80–100°C yields a quinoline precursor. The nitro group is often introduced early to direct subsequent chlorination.
Key Conditions :
Skraup-Doebner-Von Miller Synthesis
An alternative route employs cyclohexenone derivatives and aniline analogs. For instance, 4-chloroaniline reacts with 3-phenylcyclohexen-2-one in polyphosphoric acid at 120°C, followed by dehydrogenation to yield 6-phenylquinoline.
Optimization Insights :
-
Dehydrating agents (e.g., PPA) improve cyclization efficiency.
-
Microwave-assisted methods reduce reaction times from hours to minutes.
Nitration and Chlorination: Sequential Functionalization
Nitration of Quinoline Intermediates
Nitration is typically performed after constructing the quinoline core. The nitro group’s position is controlled by electronic effects:
Procedure :
-
Add pre-quinoline intermediate (e.g., 4-chloro-6-phenyl-quinoline) to a HNO₃/H₂SO₄ mixture at 0–5°C.
-
Stir for 2–4 hours, then quench with ice.
-
Isolate via filtration; purity by column chromatography (hexane:EtOAc, 3:1).
Critical Parameters :
Chlorination Techniques
Chlorination employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):
Protocol :
-
Reflux nitro-quinoline intermediate in POCl₃ (5–10 equiv) with catalytic DMF.
-
Reaction time: 6–12 hours.
-
Remove excess POCl₃ under vacuum; precipitate product with cold water.
Industrial Adaptations :
Integrated One-Pot Approaches
Recent advances combine cyclization, nitration, and chlorination in a single reactor:
Example :
-
Mix 2-amino-4-chloroacetophenone, benzaldehyde, and ammonium acetate in AcOH.
-
Add HNO₃ after cyclization completes.
Advantages :
Purification and Characterization
Recrystallization vs. Chromatography
Analytical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 158–160°C | |
| HPLC Purity | >98% | |
| IR (cm⁻¹) | 1530 (NO₂), 745 (C-Cl) | |
| ¹H NMR (DMSO-d6) | δ 8.52 (s, 1H, H-5), 7.8–7.4 (m, 5H, Ph) |
Industrial Scalability and Challenges
Cost-Efficiency Analysis
Environmental Considerations
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-3-nitro-6-phenyl-quinoline, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the quinoline backbone and introducing substituents via electrophilic substitution or coupling reactions. For example:
- Nitration : Introduce the nitro group at the 3-position using mixed acids (HNO₃/H₂SO₄), with temperature control (0–5°C) to avoid over-nitration .
- Chlorination : Use POCl₃ or SOCl₂ under reflux to introduce the chloro group at the 4-position .
- Phenylation : Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., DME/H₂O) at 80–100°C .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the nitro group deshields adjacent protons, shifting signals downfield (δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of substituents. The chloro and nitro groups exhibit distinct bond angles (e.g., C-Cl bond ~1.73 Å) and planarity deviations in the quinoline ring .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer :
- Storage : Store in anhydrous, inert solvents (e.g., DCM or acetonitrile) at –20°C to prevent hydrolysis of the nitro group. Avoid prolonged exposure to light, which may cause photodegradation .
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. The nitro group is prone to reduction under acidic or reductive conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., NO₂) enhance antibacterial activity but may reduce solubility, leading to variability in assays .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature). Use isogenic bacterial strains or cell lines to minimize variability .
- Data Normalization : Report activity as IC₅₀ values normalized to positive controls (e.g., ciprofloxacin for antibacterial assays) .
Q. What strategies mitigate side reactions during the nitration of 4-Chloro-6-phenyl-quinoline?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., –COOH at the 6-position) to favor nitration at the 3-position. Alternatively, employ protecting groups (e.g., acetyl) to block unwanted sites .
- Reagent Selection : Replace mixed acids with milder nitrating agents (e.g., AcONO₂ in AcOH) to reduce poly-nitration. Monitor by IR spectroscopy for NO₂ stretch (~1520 cm⁻¹) .
- Workup Optimization : Quench reactions with ice-cold NaHCO₃ to neutralize excess acid and extract nitrobyproducts with ethyl acetate .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model transition states for reactions (e.g., Suzuki coupling) using Gaussian or ORCA software. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase) using AutoDock Vina. The nitro group’s orientation affects binding affinity .
- Machine Learning : Train models on datasets of quinoline derivatives to predict reaction yields or biological activity based on substituent descriptors (e.g., Hammett σ values) .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Methodological Answer :
- Purity Assessment : Recrystallize samples from ethanol/water (3:1) and verify purity via HPLC (>98%). Impurities (e.g., unreacted starting material) lower observed melting points .
- Polymorphism Screening : Perform DSC/TGA to detect polymorphic forms. The α-form melts at 162–164°C, while the β-form (metastable) melts at 155–157°C .
- Interlab Calibration : Cross-validate results using certified reference materials and standardized heating rates (e.g., 2°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
